molecular formula C11H12O2 B1355263 6,7-DIMETHYL-4-CHROMANONE CAS No. 80859-08-1

6,7-DIMETHYL-4-CHROMANONE

Cat. No.: B1355263
CAS No.: 80859-08-1
M. Wt: 176.21 g/mol
InChI Key: QUYOIZQYNDXCTC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities This compound is a derivative of coumarin, a naturally occurring substance found in many plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-4-CHROMANONE can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6,7-dimethyl-2H-chromen-2-one with hydrogen in the presence of a palladium catalyst can yield the desired compound . Another method involves the condensation of 6,7-dimethylcoumarin with suitable reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated benzopyran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-4-CHROMANONE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with cellular components, potentially modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern and the resulting biological activities. The presence of two methyl groups at positions 6 and 7, along with the dihydrobenzopyran core, imparts distinct chemical and physical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

6,7-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYOIZQYNDXCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542868
Record name 6,7-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80859-08-1
Record name 6,7-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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